3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-19-8-12(16)15-9-2-4-10(5-3-9)20-11-6-7-21-13(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGKBCTVIFBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxyacetylamino substituent can be reduced to form alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₃N₀₅S
- Molecular Weight : 307.32 g/mol
- CAS Number : 900015-29-4
The compound features a thiophene ring and a methoxyacetylamino group, contributing to its unique biological activity and chemical reactivity.
Chemistry
In the field of chemistry, 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a significant building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.
Table 1: Chemical Reactions of the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Thiophene sulfoxides |
| Reduction | Conversion of carbonyl groups to alcohols | Alcohols or amines |
| Substitution | Nucleophilic aromatic substitution | Various substituted phenoxy compounds |
Biology
The compound has been investigated for its potential biological activities, including interactions with biomolecules that could lead to therapeutic applications. Studies suggest it may exhibit anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use in developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its mechanism of action involves interacting with specific molecular targets, potentially modulating enzyme activity or receptor functions.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Treatment for chronic inflammatory diseases |
| Antimicrobial | Development of new antibiotics |
| Anticancer | Investigation into cancer cell line interactions |
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Thiophene Derivatives
Substituent Effects on Physicochemical Properties
Target Compound vs. Benzylsulfonyl Derivative :
The benzylsulfonyl group in the analog increases molecular weight (389.45 vs. ~307.32) and introduces a bulkier, more electron-withdrawing substituent. Sulfonamides typically enhance acidity and hydrogen-bonding capacity compared to the target’s methoxyacetyl group, which may improve water solubility but reduce membrane permeability.- The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing moiety, increasing the carboxylic acid’s acidity (pKa ~1–2) compared to the target compound’s methoxyacetyl group (pKa ~3–4).
Chlorophenyl Sulfamoyl Group : The chlorine atom’s electronegativity and the sulfamoyl group’s dual hydrogen-bonding capacity may confer stronger interactions with enzymes or receptors. However, the smaller molecular weight (317.77) suggests reduced steric hindrance compared to the target compound.
Biological Activity
3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 307.32 g/mol
- CAS Number : 900015-29-4
The presence of a thiophene ring and a methoxyacetylamino group contributes to its unique biological profile, enhancing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with appropriate amines and acylating agents. The detailed synthetic pathway includes:
- Formation of the Thiophene Carboxylic Acid : Starting from commercially available thiophene derivatives.
- Acylation Reaction : Using 2-methoxyacetyl chloride in the presence of a base to introduce the methoxyacetyl group.
- Purification and Characterization : Employing techniques such as NMR and IR spectroscopy to confirm the structure.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Inhibits cancer cell proliferation in vitro, showing potential as an anticancer agent.
- Anti-inflammatory Effects : Reduces inflammation markers in cell-based assays.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that this compound exhibited notable antibacterial activity against E. coli and Staphylococcus aureus. The compound was tested using the agar diffusion method, revealing clear zones of inhibition, indicating its potential as an antibacterial agent. -
Antitumor Activity :
In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell proliferation at low concentrations (IC50 values < 20 µg/mL). The mechanism appears to involve apoptosis induction and cell cycle arrest. -
Anti-inflammatory Studies :
Research involving human fibroblasts indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
